4-苯基-1,3-二氧六环

概述

描述

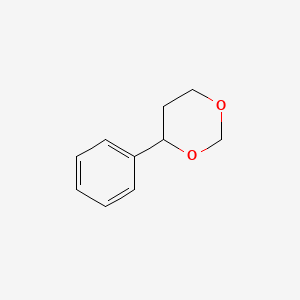

4-Phenyl-1,3-dioxane is an organic compound with the molecular formula C10H12O2. It is a six-membered heterocyclic compound containing two oxygen atoms and a phenyl group attached to the dioxane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

科学研究应用

Chemical Properties and Structure

4-Phenyl-1,3-dioxane has the molecular formula and features a six-membered ring structure with two oxygen atoms and a phenyl substituent. The presence of the phenyl group enhances its reactivity and potential applications compared to simpler dioxanes.

Scientific Research Applications

The applications of 4-Phenyl-1,3-dioxane span various scientific disciplines:

Organic Chemistry

- Building Block in Synthesis : It serves as a versatile building block in organic synthesis, facilitating the development of complex organic molecules.

- Protecting Group : The compound can act as a protecting group for carbonyl compounds during chemical reactions.

Biological Applications

- Synthesis of Bioactive Molecules : 4-Phenyl-1,3-dioxane is utilized in synthesizing biologically active compounds, which may have therapeutic potentials.

- Reactivity Studies : Interaction studies focus on its reactivity with electrophiles and nucleophiles, leading to the formation of new compounds with enhanced properties.

Medicinal Chemistry

- Drug Development : It acts as an intermediate in pharmaceutical production and drug delivery systems, contributing to the formulation of new therapeutic agents.

Industrial Applications

- Polymer Manufacturing : The compound is employed in producing polymers, coatings, and adhesives, showcasing its utility in industrial settings.

Case Studies

Several studies have highlighted the biological activity of 4-Phenyl-1,3-dioxane:

- Antimicrobial Activity : Research has demonstrated that derivatives of 4-Phenyl-1,3-dioxane exhibit notable antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents.

- Toxicological Assessments : Toxicity studies indicate that certain derivatives do not present significant genotoxicity or reproductive toxicity concerns. For example, 2,4,6-trimethyl-4-phenyl-1,3-dioxane was evaluated for mutagenic activity using the Ames test and found to be non-mutagenic under tested conditions .

Future Research Directions

Future research on 4-Phenyl-1,3-dioxane should focus on:

- Elucidating its mechanisms of action in biological systems.

- Exploring its interactions at a molecular level to develop new compounds with enhanced properties.

- Investigating its potential applications in proteomics and other emerging fields.

生化分析

Biochemical Properties

4-Phenyl-1,3-dioxane plays a significant role in biochemical reactions, particularly as a solvent and a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it can act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. Additionally, 4-Phenyl-1,3-dioxane can form complexes with metal ions, influencing the activity of metalloenzymes. These interactions are crucial for understanding the compound’s role in biochemical systems .

Cellular Effects

The effects of 4-Phenyl-1,3-dioxane on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Phenyl-1,3-dioxane can modulate the activity of kinases and phosphatases, enzymes that play pivotal roles in signal transduction. This modulation can lead to altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Phenyl-1,3-dioxane exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 4-Phenyl-1,3-dioxane can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenyl-1,3-dioxane can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 4-Phenyl-1,3-dioxane can undergo conformational changes, affecting its interaction with biomolecules. Long-term exposure to 4-Phenyl-1,3-dioxane can lead to cumulative effects on cellular function, including potential cytotoxicity .

Dosage Effects in Animal Models

The effects of 4-Phenyl-1,3-dioxane vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxicity. Studies have reported threshold effects, where a certain concentration of 4-Phenyl-1,3-dioxane is required to elicit a biological response. Toxic effects at high doses include oxidative stress, inflammation, and organ damage .

Metabolic Pathways

4-Phenyl-1,3-dioxane is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of 4-Phenyl-1,3-dioxane with cofactors such as NADH and FADH2 is also crucial for its metabolic fate .

Transport and Distribution

Within cells and tissues, 4-Phenyl-1,3-dioxane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of 4-Phenyl-1,3-dioxane in specific tissues depend on factors such as lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4-Phenyl-1,3-dioxane is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Phenyl-1,3-dioxane may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution is crucial for elucidating its biochemical roles .

准备方法

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-dioxane can be synthesized through the Prins cyclization of styrene with paraformaldehyde using mesoporous ZnAlMCM-41 catalysts in a liquid phase heterogeneous catalytic method . Another common method involves the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst .

Industrial Production Methods: Industrial production of 4-Phenyl-1,3-dioxane typically involves the use of efficient and reusable solid acid catalysts to ensure high yield and eco-friendly processes. The use of mesoporous catalysts like ZnAlMCM-41 has been shown to be effective in large-scale production .

化学反应分析

Types of Reactions: 4-Phenyl-1,3-dioxane undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.

Substitution: Organolithium compounds, Grignard reagents, enolates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols or ethers .

作用机制

The mechanism of action of 4-Phenyl-1,3-dioxane involves its interaction with various molecular targets and pathways. Its stability and reactivity allow it to participate in a range of chemical reactions, influencing the behavior of other molecules in the system. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

相似化合物的比较

- 1,3-Dioxolane

- 1,3-Dioxane

- 4-Phenyl-1,3-dioxolane

4-Phenyl-1,3-dioxane stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

生物活性

4-Phenyl-1,3-dioxane is a six-membered heterocyclic compound characterized by a dioxane ring with a phenyl substituent. Its molecular formula is . This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of 4-Phenyl-1,3-dioxane, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

4-Phenyl-1,3-dioxane features two oxygen atoms in its dioxane structure, contributing to its unique chemical properties. The presence of the phenyl group enhances its reactivity with electrophiles and nucleophiles, making it a versatile compound in organic synthesis and biological studies.

The biological activity of 4-Phenyl-1,3-dioxane can be attributed to several mechanisms:

- Enzymatic Interactions : This compound can act as a substrate for various enzymes, influencing metabolic pathways. For example, it may interact with oxidoreductases, affecting oxidation-reduction reactions crucial for cellular metabolism.

- Gene Expression Modulation : 4-Phenyl-1,3-dioxane has been observed to modulate the activity of kinases and phosphatases involved in signal transduction pathways. This modulation can lead to altered gene expression patterns that affect cellular functions such as proliferation and apoptosis.

- Receptor Binding : Research indicates that derivatives of 4-phenyl-1,3-dioxane may interact with NMDA receptors and sigma receptors. These interactions are significant for their implications in neuroprotection and pain management .

Biological Activity Overview

The compound exhibits diverse biological activities:

Case Studies

Several studies have investigated the biological activity of 4-Phenyl-1,3-dioxane:

- Neuroprotection Study : A study evaluated the effects of 4-Phenyl-1,3-dioxane on neuronal cells exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage through its antioxidant properties.

- Cell Growth Regulation : In vitro experiments demonstrated that 4-Phenyl-1,3-dioxane could inhibit the proliferation of cancer cell lines by modulating key signaling pathways related to cell cycle regulation .

- Receptor Interaction Analysis : Binding affinity studies showed that 4-Phenyl-1,3-dioxane derivatives have significant interactions with NMDA receptors, which are critical for synaptic plasticity and memory function. This suggests potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

While exploring the biological activities of 4-Phenyl-1,3-dioxane, safety assessments are crucial. Preliminary studies indicate potential cytotoxicity at high concentrations or prolonged exposure. Therefore, further toxicological evaluations are necessary to establish safe usage parameters for therapeutic applications.

属性

IUPAC Name |

4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJRILMVFLGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870772 | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

772-00-9 | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Phenyl-1,3-dioxane?

A1: 4-Phenyl-1,3-dioxane has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Phenyl-1,3-dioxane?

A2: Researchers have utilized various spectroscopic techniques to characterize 4-Phenyl-1,3-dioxane, including 1H NMR, 13C NMR [, ] , and ESR [] . These techniques provide valuable information regarding the compound's structure, conformation, and electronic properties.

Q3: What is the Prins reaction and how is 4-Phenyl-1,3-dioxane synthesized using it?

A3: The Prins reaction is an acid-catalyzed reaction of aldehydes or ketones with alkenes or alkynes, typically in the presence of an acid catalyst, to form 1,3-dioxanes. 4-Phenyl-1,3-dioxane can be synthesized by the Prins reaction of styrene with formaldehyde in the presence of an acid catalyst, such as BF3·O(C2H5)2 [] or sulfonic acid functionalized mesoporous SBA-15 [] .

Q4: How does the choice of catalyst impact the synthesis of 4-Phenyl-1,3-dioxane via the Prins reaction?

A4: The selection of catalyst significantly influences the yield and selectivity of 4-Phenyl-1,3-dioxane in the Prins reaction. Studies have demonstrated that catalysts like ZnAlMCM-41 [] and 2,6-di-tert-butylphenoxy(difluoro)borane [] exhibit high selectivity towards 4-Phenyl-1,3-dioxane formation.

Q5: What are some other synthetic routes to obtain 4-Phenyl-1,3-dioxane?

A5: Besides the Prins reaction, alternative methods like the reaction of dichlorocarbene with 4-Phenyl-1,3-dioxane [] and phase transfer catalysis [] have been reported for the synthesis of 4-Phenyl-1,3-dioxane derivatives.

Q6: What are some applications of 4-Phenyl-1,3-dioxane in organic synthesis?

A6: 4-Phenyl-1,3-dioxane serves as a versatile precursor in organic synthesis. It can be used to generate γ-oxy-substituted benzyllithium derivatives via reductive lithiation [, ] . Additionally, its derivatives find applications as intermediates in the synthesis of various compounds, including pharmaceuticals [, ] .

Q7: How can 4-Phenyl-1,3-dioxane be transformed into other valuable compounds?

A7: Research has shown that 4-Phenyl-1,3-dioxane can be converted into 3-Phenyl-1-propanol and 3-Phenyl-1-butanol through catalytic cleavage using palladium or CuOCr2O3BaCrO4 catalysts [] . It can also undergo hydrogenolysis to produce propiophenone in an inert atmosphere [] .

Q8: How do structural modifications of 4-Phenyl-1,3-dioxane influence its reactivity?

A9: The presence of substituents on the phenyl ring or the dioxane ring can significantly affect the reactivity and properties of 4-Phenyl-1,3-dioxane. For instance, electron-withdrawing groups on the phenyl ring can influence the reactivity towards electrophilic aromatic substitution reactions [] .

Q9: Are there studies investigating the influence of 4-Phenyl-1,3-dioxane derivatives on stereoselectivity in organic reactions?

A10: Yes, research has explored the use of optically active 5-amino-4-phenyl-1,3-dioxanes in asymmetric Strecker synthesis [, ] . The presence of the chiral center in these derivatives can induce stereoselectivity during the reaction, leading to the preferential formation of one enantiomer over the other.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。